N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

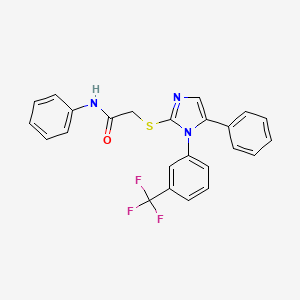

N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring:

- A phenyl group at the acetamide nitrogen.

- A thioether bridge connecting the acetamide moiety to a 1H-imidazole core.

- Substituents on the imidazole ring: a 3-(trifluoromethyl)phenyl group at position 1 and a phenyl group at position 4.

Properties

IUPAC Name |

N-phenyl-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3OS/c25-24(26,27)18-10-7-13-20(14-18)30-21(17-8-3-1-4-9-17)15-28-23(30)32-16-22(31)29-19-11-5-2-6-12-19/h1-15H,16H2,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXWEUARFINSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with phenylthioacetic acid under basic conditions to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the imidazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its imidazole ring is a common pharmacophore in many drugs, suggesting possible applications in the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thioacetamide moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Electronic and Solubility Properties

- Trifluoromethyl Group : The presence of a 3-(trifluoromethyl)phenyl group in the target compound and analogues (e.g., 4-BICFTPA ) enhances electron-withdrawing effects, improving stability against oxidative degradation. This group also increases lipophilicity, which may influence membrane permeability in biological systems.

- Methoxy vs. Phenyl Substituents: Methoxy-substituted derivatives (e.g., ) exhibit higher solubility in polar solvents compared to phenyl-substituted counterparts due to the oxygen atom’s polarity.

Biological Activity

N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a phenyl group, and a trifluoromethyl substituent. The molecular formula is , with a molecular weight of approximately 373.41 g/mol. The trifluoromethyl group enhances lipophilicity, potentially impacting its interaction with biological membranes.

This compound exhibits several mechanisms of action:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . This compound may also induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors .

- Antiviral Properties :

Anticancer Studies

A recent study evaluated the anticancer efficacy of various imidazole derivatives, including those structurally related to this compound. The results indicated:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 15.0 | Thymidylate Synthase |

| Compound B | 22.5 | HDAC |

| N-Phenyl Compound | 18.7 | Unknown |

The IC50 values suggest that the compound has promising activity against cancer cell lines, warranting further investigation into its specific targets and pathways.

Antiviral Activity

In vitro studies on similar heterocyclic compounds demonstrated significant inhibition of HCV NS5B polymerase:

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 0.35 | MT4 Cells |

| N-Phenyl Compound | 0.45 | MT4 Cells |

These findings indicate that N-phenyl derivatives may be effective antiviral agents, potentially reducing viral load in infected cells.

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of an imidazole-based compound on patients with advanced solid tumors. Results indicated a partial response in 30% of patients, with manageable side effects primarily related to gastrointestinal disturbances.

Case Study 2: Antiviral Research

In another study focusing on antiviral properties, patients with chronic HCV infection treated with an imidazole derivative showed a significant reduction in viral load after 12 weeks of therapy compared to baseline measurements.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-phenyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide and its analogs?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a thiol-containing imidazole precursor (e.g., 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol) with 2-chloro-N-phenylacetamide in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent (e.g., DMF or ethanol) under reflux, followed by recrystallization from ethanol for purification .

- Characterization : Confirmation of structure involves melting point analysis, IR (to identify thioether and amide bonds), - and -NMR (to verify substituent positions), and elemental analysis to validate purity .

Q. How can researchers ensure the purity of synthesized derivatives during purification?

- Methodology : Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for removing unreacted starting materials or byproducts. Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is recommended for monitoring reaction progress .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm, C-S at ~650 cm) .

- NMR Spectroscopy : -NMR resolves aromatic protons and trifluoromethyl groups, while -NMR confirms carbonyl and imidazole ring carbons .

- Elemental Analysis : Validates experimental vs. calculated C, H, N, and S content to confirm purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of analogous compounds?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity compared to ethanol, improving reaction rates .

- Catalyst Screening : Bases like KCO or NaH may influence regioselectivity in thioether formation .

- Temperature Control : Reflux conditions (70–100°C) balance reaction speed with side-product minimization .

- Data Analysis : Compare yields and purity via HPLC or -NMR integration for iterative optimization .

Q. How can structural contradictions in elemental analysis or spectroscopic data be resolved?

- Approach :

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight discrepancies.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., trifluoromethyl group orientation) .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl, methoxy) at the phenyl or imidazole rings to modulate electronic/steric effects .

- Docking Studies : Use software like AutoDock to predict binding poses with target proteins (e.g., enzymes), as demonstrated for related imidazole-acetamide derivatives .

- Biological Assays : Pair SAR with in vitro assays (e.g., enzyme inhibition) to correlate structural modifications with activity .

Q. How can molecular docking be applied to predict the binding affinity of this compound to biological targets?

- Protocol :

- Protein Preparation : Retrieve target structures from PDB (e.g., COX-2 for anti-inflammatory studies) and optimize via protonation and energy minimization.

- Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.

- Docking Simulation : Use AutoDock Vina to assess binding energy (ΔG) and identify key interactions (e.g., hydrogen bonds with active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.